molecular formula C11H13FO3 B13654112 Ethyl 4-ethoxy-2-fluorobenzoate

Ethyl 4-ethoxy-2-fluorobenzoate

Cat. No.: B13654112
M. Wt: 212.22 g/mol
InChI Key: AUVSSIMVVDPHLS-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C11H13FO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an ethoxy group and a fluorine atom. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxy-2-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-ethoxy-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in the presence of suitable reagents.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-ethoxy-2-fluorobenzyl alcohol.

    Oxidation: 4-ethoxy-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-ethoxy-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-fluorobenzoate depends on the specific application and the target molecule. In general, the compound may interact with enzymes or receptors, leading to changes in their activity. The ethoxy and fluorine groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 4-fluorobenzoate: Lacks the ethoxy group, which may affect its reactivity and applications.

    Ethyl 4-ethoxybenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    4-ethoxy-2-fluorobenzoic acid: The carboxylic acid form of the compound, which has different reactivity and applications.

This compound is unique due to the presence of both the ethoxy and fluorine groups, which can enhance its reactivity and make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 4-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C11H13FO3/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

AUVSSIMVVDPHLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OCC)F

Origin of Product

United States

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